7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1313712-31-0
VCID: VC0090386
InChI: InChI=1S/C8H7BrN2OS/c1-3-5(9)6-7(13-3)8(12)11-4(2)10-6/h1-2H3,(H,10,11,12)
SMILES: CC1=C(C2=C(S1)C(=O)NC(=N2)C)Br
Molecular Formula: C8H7BrN2OS
Molecular Weight: 259.121

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1313712-31-0

Cat. No.: VC0090386

Molecular Formula: C8H7BrN2OS

Molecular Weight: 259.121

* For research use only. Not for human or veterinary use.

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one - 1313712-31-0

Specification

CAS No. 1313712-31-0
Molecular Formula C8H7BrN2OS
Molecular Weight 259.121
IUPAC Name 7-bromo-2,6-dimethyl-3H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H7BrN2OS/c1-3-5(9)6-7(13-3)8(12)11-4(2)10-6/h1-2H3,(H,10,11,12)
Standard InChI Key SZGLAAAJAIDMRW-UHFFFAOYSA-N
SMILES CC1=C(C2=C(S1)C(=O)NC(=N2)C)Br

Introduction

Chemical Structure and Properties

Structural Features

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one contains a bicyclic heterocyclic system composed of fused thiophene and pyrimidine rings. The thieno[3,2-d]pyrimidine scaffold is characterized by the fusion of the thiophene and pyrimidine rings where the 3,2-positions of the thiophene ring are shared with the d-face of the pyrimidine ring. This specific fusion pattern distinguishes it from other thienopyrimidine isomers, such as thieno[2,3-d]pyrimidines, which have different biological and chemical properties.

The compound features several key structural elements that define its chemical behavior: a thiophene ring fused with a pyrimidine ring in a thieno[3,2-d]pyrimidine arrangement; a bromine substituent at position 7 of the thieno[3,2-d]pyrimidine core; methyl groups at positions 2 and 6; a carbonyl group at position 4, forming part of the pyrimidin-4(3H)-one structure; and a secondary amine (NH) at position 3. These structural characteristics, particularly the bromine atom, provide opportunities for chemical modifications through various synthetic transformations, making this compound valuable as a building block for more complex molecules.

The presence of the methyl groups at positions 2 and 6 influences the electronic properties of the heterocyclic system and affects potential interactions with biological targets. The carbonyl group at position 4 can participate in hydrogen bonding interactions, which may be significant for biological activity and crystal packing behavior.

Physical and Chemical Properties

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one possesses physical and chemical properties typical of brominated heterocyclic compounds. Based on its structure and information from similar compounds, we can outline its key properties in the following table:

PropertyCharacteristic
Molecular FormulaC8H7BrN2OS
Molecular Weight259.121 g/mol
Physical AppearanceTypically a crystalline solid
SolubilityLimited water solubility; better solubility in organic solvents (DMSO, DMF, chloroform)
Melting PointExpected to be high due to heterocyclic structure
LogPEstimated moderately lipophilic due to bromine and methyl groups
pKaNH group expected to be weakly acidic
Chemical ReactivityReactive at the bromine position; susceptible to cross-coupling reactions

The bromine substituent at position 7 is particularly significant for the compound's chemical reactivity. This halogen makes the compound amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which can introduce diverse functional groups at this position. The pyrimidinone NH group can participate in hydrogen bonding interactions and may undergo N-alkylation or N-acylation reactions.

Identification and Characterization Data

Comprehensive identification data for 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is essential for research and quality control purposes. The following table presents the key identification parameters:

Identification ParameterValue
CAS Number1313712-31-0
IUPAC Name7-bromo-2,6-dimethyl-3H-thieno[3,2-d]pyrimidin-4-one
SMILESCC1=C(C2=C(S1)C(=O)NC(=N2)C)Br
Standard InChIInChI=1S/C8H7BrN2OS/c1-3-5(9)6-7(13-3)8(12)11-4(2)10-6/h1-2H3,(H,10,11,12)
Standard InChIKeySZGLAAAJAIDMRW-UHFFFAOYSA-N
PubChem Compound ID136244172

These identifiers uniquely characterize the compound and facilitate its retrieval from chemical databases and literature sources. The structural representation through SMILES notation and InChI provides a standardized way to communicate the chemical structure in a machine-readable format, essential for computational chemistry applications and database searches.

Synthesis Methods

Bromination Strategies

Bromination MethodReagent SystemPotential Advantages
N-Bromosuccinimide (NBS)NBS in DMF or CHCl₃Milder conditions, potentially better regioselectivity
Copper-catalyzed brominationCuBr₂, t-BuONO, MeCNUseful for specific substrates, complementary regioselectivity
Pyridinium tribromidePyHBr₃ in organic solventOften provides cleaner reactions with heterocycles

The choice of bromination method would depend on the specific substrate, desired regioselectivity, and compatibility with other functional groups present in the molecule.

Optimization Techniques

Optimization of the synthesis of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one requires careful consideration of several factors to maximize yield, purity, and efficiency. Drawing from approaches used for similar compounds, several optimization strategies may be implemented.

Reaction condition optimization is crucial, particularly for the bromination step. For related compounds, varying reaction parameters has shown significant impact on yields. For instance, bromination of thieno[2,3-d]pyrimidin-4(3H)-one has been performed under different conditions, yielding:

  • 95% yield when conducted at 80°C for 1 hour

  • 92% yield at room temperature for 4 hours

  • 87% yield at 80°C for 3 hours

These variations suggest that temperature and reaction time are critical parameters that require optimization for each specific substrate.

The addition of additives can also influence reaction outcomes. The use of potassium acetate during bromination of thieno[2,3-d]pyrimidin-4(3H)-one resulted in a 56% yield , indicating that such additives may affect regioselectivity or reaction rates. Similarly, the use of inert atmosphere conditions, as mentioned for a bromination procedure that yielded 4.76 g of product, suggests that excluding oxygen may be beneficial for certain substrates .

Purification strategies also play a crucial role in optimization. The search results mention various purification approaches for brominated thienopyrimidines, including filtration and washing with specific solvents, neutralization with saturated sodium bicarbonate solution, and column chromatography when higher purity is required .

Biological Activity and Applications

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of thienopyrimidine derivatives. For 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, several structural features may influence its biological behavior.

The bromine substituent at position 7 is likely to significantly impact the compound's biological profile. Halogen atoms, particularly bromine, can:

  • Enhance binding affinity through halogen bonding with protein targets

  • Increase lipophilicity, potentially improving membrane permeability

  • Block metabolic sites, potentially extending the compound's half-life

  • Alter the electronic properties of the heterocyclic system, affecting interactions with target proteins

The methyl groups at positions 2 and 6 contribute to the compound's hydrophobicity and may influence binding through hydrophobic interactions. Additionally, these substituents affect the electronic distribution within the molecule, potentially impacting its reactivity and binding characteristics.

The pyrimidin-4(3H)-one moiety is significant for biological activity, as it can participate in hydrogen bonding interactions. Interestingly, for related compounds, research has found "no significant difference between the pim-1 inhibitory activity of the 4-pyrimidinone and the 4-imino (=NH) or the cyclised triazolopyrimidine derivatives" . This suggests some flexibility in modifications at this position, which could be valuable for future optimization efforts.

Research Applications

Beyond potential therapeutic applications, 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one serves valuable roles in synthetic and medicinal chemistry research. Its utility extends across several domains of scientific investigation.

As a synthetic intermediate, the compound holds particular value due to the reactivity of the bromine substituent. This reactive site enables various transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries based on the thieno[3,2-d]pyrimidine scaffold. Such libraries can be screened against various biological targets to identify new lead compounds with promising activities.

In structure-activity relationship studies, 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one can serve as a key reference compound. Systematic modifications of its structure—replacing the bromine with other substituents, altering the positions or nature of the methyl groups, or modifying the pyrimidinone ring—can generate valuable insights into the structural requirements for specific biological activities.

The compound may also function as a chemical probe for investigating biological systems, particularly those involving kinases or other proteins that interact with heterocyclic small molecules. Derivatives labeled with radioactive isotopes or fluorescent tags could be used to study binding interactions, cellular localization, or metabolic pathways.

Additionally, the synthetic methodologies developed for the preparation of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one may contribute to broader advances in heterocyclic chemistry, potentially applicable to the synthesis of other medicinally relevant compounds.

Analytical Techniques

Characterization Methods

Comprehensive characterization of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is essential for confirming its identity, assessing its purity, and understanding its properties. Multiple analytical techniques are typically employed to generate complementary data about the compound's structure and physicochemical characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural elucidation. For 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, ¹H NMR would typically reveal signals for the two methyl groups (expected as singlets in the range of δ 2.0-2.9 ppm) and the NH proton (likely appearing as a broad singlet in the range of δ 8.0-12.5 ppm, depending on solvent and concentration) . ¹³C NMR would show characteristic signals for the carbonyl carbon (around δ 160-170 ppm), the carbons bearing the methyl groups, and the various aromatic carbons of the heterocyclic system.

Infrared (IR) spectroscopy provides valuable information about functional groups present in the molecule. Key expected absorptions would include:

  • NH stretching vibration (typically 3300-3500 cm⁻¹)

  • C=O stretching of the pyrimidinone (around 1660-1680 cm⁻¹)

  • C-Br stretching (around 500-700 cm⁻¹)

  • Various C=C and C=N stretching bands of the heterocyclic system (1400-1600 cm⁻¹)

Mass spectrometry offers confirmation of molecular weight and provides fragmentation patterns that support structural assignment. High-resolution mass spectrometry (HRMS) would be expected to show the molecular ion peak corresponding to the calculated mass of C8H7BrN2OS (259.121 g/mol), with characteristic isotopic pattern due to the presence of bromine (approximately equal abundance of M and M+2 peaks).

Stability Considerations

Understanding the stability profile of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is essential for proper handling, storage, and application in various research contexts. Several factors may influence the compound's stability under different conditions.

Photostability should also be considered, as many halogenated heterocycles can undergo photochemical reactions. Storage in amber containers or protection from light may be advisable, particularly for long-term storage or solutions of the compound.

Chemical stability under various conditions is crucial for experimental planning. The compound's stability may be affected by:

  • pH extremes: Strong acidic or basic conditions might affect the pyrimidinone moiety

  • Oxidizing or reducing agents: These might react with the thiophene ring or the bromine substituent

  • Nucleophilic reagents: These might react with the bromine through nucleophilic aromatic substitution

Storage recommendations would typically include keeping the compound in a cool, dry place, protected from light, in well-sealed containers. For long-term storage, storage under inert atmosphere (nitrogen or argon) may provide additional protection against oxidative degradation.

Stability in solution is another important consideration, particularly for biological testing. The compound's stability should be assessed in relevant solvents (e.g., DMSO, buffer systems) over the timeframes intended for experimental use, as degradation or precipitation might occur over time.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator